N,N,N-Tributyl-N-phenacyl ammonium tetrafluoroborate

Description

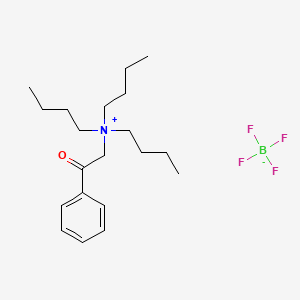

N,N,N-Tributyl-N-phenacyl ammonium tetrafluoroborate is a quaternary ammonium salt characterized by three tributyl groups and a phenacyl substituent attached to a nitrogen center, paired with a tetrafluoroborate (BF₄⁻) anion. Its unique structure combines lipophilic tributyl chains with the electron-withdrawing phenacyl group (C₆H₅COCH₂–), distinguishing it from simpler tetraalkylammonium salts.

Properties

CAS No. |

214074-74-5 |

|---|---|

Molecular Formula |

C20H34BF4NO |

Molecular Weight |

391.3 g/mol |

IUPAC Name |

tributyl(phenacyl)azanium;tetrafluoroborate |

InChI |

InChI=1S/C20H34NO.BF4/c1-4-7-15-21(16-8-5-2,17-9-6-3)18-20(22)19-13-11-10-12-14-19;2-1(3,4)5/h10-14H,4-9,15-18H2,1-3H3;/q+1;-1 |

InChI Key |

KPBKVGVCDLLFDW-UHFFFAOYSA-N |

Canonical SMILES |

[B-](F)(F)(F)F.CCCC[N+](CCCC)(CCCC)CC(=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

The synthesis of N,N,N-Tributyl-N-phenacyl ammonium tetrafluoroborate typically involves the reaction of tributylamine with phenacyl bromide, followed by the addition of tetrafluoroboric acid. The reaction conditions often include a solvent such as acetonitrile and a temperature range of 0-25°C. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized conditions for large-scale production .

Chemical Reactions Analysis

N,N,N-Tributyl-N-phenacyl ammonium tetrafluoroborate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: It can undergo nucleophilic substitution reactions, where the phenacyl group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium, and temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N,N,N-Tributyl-N-phenacyl ammonium tetrafluoroborate has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of quaternary ammonium salts.

Biology: This compound can be used in biochemical assays and as a phase-transfer catalyst in various biological reactions.

Industry: It is utilized in the production of specialty chemicals and as a catalyst in industrial processes.

Mechanism of Action

The mechanism by which N,N,N-Tributyl-N-phenacyl ammonium tetrafluoroborate exerts its effects involves its ability to act as a phase-transfer catalyst. It facilitates the transfer of reactants between different phases, thereby increasing the reaction rate. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Key Differences :

Physicochemical Properties

Insights :

Biological Activity

N,N,N-Tributyl-N-phenacyl ammonium tetrafluoroborate (TBPA) is a quaternary ammonium salt that has garnered attention in various fields of research due to its unique chemical properties and potential biological activities. This article explores the biological activity of TBPA, including its antimicrobial, cytotoxic, and other relevant effects, supported by data tables and case studies.

TBPA has the following molecular formula: CHBFN. It is characterized by its quaternary ammonium structure, which contributes to its solubility in polar solvents and its ability to interact with biological membranes.

Antimicrobial Activity

Research indicates that TBPA exhibits significant antimicrobial properties. A study conducted by Kearney et al. demonstrated that the compound effectively inhibits the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for TBPA against selected bacterial strains are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Table 1: Minimum Inhibitory Concentration (MIC) of TBPA against selected bacterial strains.

Cytotoxicity

The cytotoxic effects of TBPA have been evaluated using various cell lines. In a study focusing on cancer cell lines, TBPA exhibited dose-dependent cytotoxicity. The half-maximal inhibitory concentration (IC) values for different cell lines are presented in Table 2.

| Cell Line | IC (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

| A549 | 25 |

Table 2: IC values of TBPA against various cancer cell lines.

The mechanism by which TBPA exerts its biological effects is believed to involve disruption of cellular membranes and interference with metabolic pathways. The quaternary ammonium structure allows TBPA to interact with phospholipid bilayers, leading to increased permeability and subsequent cell lysis in microbial cells.

Study on Anticancer Properties

A recent study published in ACS Chemical Reviews investigated the anticancer potential of ionic liquids, including TBPA. The results indicated that TBPA could induce apoptosis in cancer cells through the activation of caspase pathways, highlighting its potential as an anticancer agent .

Research on Antimicrobial Efficacy

Another study focused on the antimicrobial efficacy of TBPA against biofilms formed by Staphylococcus aureus. The results showed that TBPA not only inhibited biofilm formation but also disrupted existing biofilms at concentrations lower than those required for planktonic cells .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N,N,N-Tributyl-N-phenacyl ammonium tetrafluoroborate, and how can purity be optimized?

- Methodology : The compound is typically synthesized via alkylation of tributylamine with phenacyl bromide, followed by anion exchange with sodium tetrafluoroborate. Purification involves recrystallization from anhydrous solvents (e.g., acetonitrile or dichloromethane) to minimize hygroscopic degradation. High-performance liquid chromatography (HPLC) (>98% purity) is recommended for quality control .

- Optimization : Strict exclusion of moisture and oxygen during synthesis is critical. Storage under inert gas (argon/nitrogen) at 0–10°C preserves stability .

Q. What spectroscopic methods are most effective for characterizing the structural integrity of this compound?

- Techniques :

- NMR : ¹H and ¹³C NMR confirm organic cation structure; ¹⁹F and ¹¹B NMR verify tetrafluoroborate anion integrity .

- Mass Spectrometry : ESI-MS detects molecular ions (e.g., [M-BF₄]⁺) and fragmentation patterns .

- Elemental Analysis : Validates stoichiometry (C, H, N, B, F) .

Advanced Research Questions

Q. How does this compound function as an electrolyte in electrochemical systems, and what factors influence its ionic conductivity?

- Mechanism : The bulky quaternary ammonium cation reduces ion-pairing, enhancing ionic mobility. The tetrafluoroborate anion contributes to low viscosity and high electrochemical stability.

- Key Factors :

- Solvent Compatibility : Acetonitrile or propylene carbonate improves solubility and conductivity .

- Temperature : Conductivity increases with temperature (Arrhenius behavior) but must balance thermal decomposition risks .

Q. What role does the tetrafluoroborate anion play in the catalytic activity of quaternary ammonium salts in organic transformations?

- Counterion Effects : BF₄⁻ is weakly coordinating, facilitating cation participation in phase-transfer catalysis. For example, in nucleophilic substitutions, it enhances anion activation (e.g., fluoride in SN2 reactions) compared to bulkier anions like PF₆⁻ .

- Reactivity : BF₄⁻ stabilizes intermediates in multi-step syntheses, such as cyclocondensation reactions (e.g., macrocycle formation) .

Q. How can researchers address discrepancies in reported reaction yields when using this compound as a phase-transfer catalyst?

- Troubleshooting :

- Purity : Trace water or impurities (e.g., bromide) can inhibit catalysis. Pre-dry the catalyst at 40°C under vacuum .

- Solvent Polarity : Use aprotic solvents (e.g., THF) to maximize interfacial transfer efficiency .

- Stoichiometry : Optimize catalyst loading (typically 5–10 mol%) to avoid side reactions .

Q. What strategies are employed to enhance the thermal stability of this compound in high-temperature applications?

- Approaches :

- Structural Modification : Introduce electron-withdrawing groups on the phenacyl moiety to reduce cation degradation .

- Additives : Incorporate stabilizers (e.g., radical scavengers) in electrolyte formulations for supercapacitors .

- Operational Limits : Avoid temperatures >80°C; decomposition onset is observed via TGA at ~150°C .

Contradictions and Resolutions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.